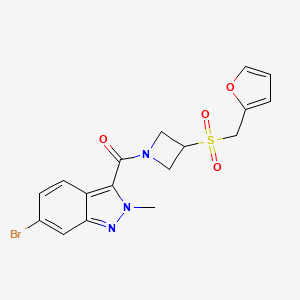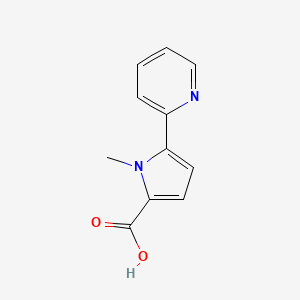![molecular formula C28H27ClN2O5S B2879438 ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 850906-82-0](/img/structure/B2879438.png)
ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H27ClN2O5S and its molecular weight is 539.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research often focuses on synthesizing and characterizing novel compounds with potential biological activities. For instance, studies involving the synthesis of cyclopenta[c]pyridine derivatives and their reactions under various conditions to produce new heterocyclic systems illustrate the complexity and the potential for discovering new biological activities within these compounds (Dotsenko et al., 2008).
Biological Evaluation and Molecular Docking
Compounds with complex structures often undergo biological evaluation for potential pharmacological activities. A study described the preparation of a new ethyl compound and its potent cytotoxic activity against human cancer cell lines, highlighting the importance of such compounds in the development of new anticancer agents (Riadi et al., 2021).
Antimicrobial Applications
Another area of interest is the development of antimicrobial agents. Research into new quinazolines as potential antimicrobial agents showcases the ongoing efforts to combat microbial resistance through novel chemical entities (Desai et al., 2007).
Anticancer Activity
The synthesis and evaluation of novel heterocycles for their anticancer activity is a significant area of research. Studies demonstrate how compounds derived from thiophene and other heterocyclic frameworks can exhibit potent activity against specific cancer cell lines, underscoring the potential therapeutic applications of these compounds (Abdel-Motaal et al., 2020).
Synthesis Techniques and Chemical Structures
Innovative synthesis techniques and the exploration of chemical structures form the core of research into complex compounds. The development of methods for regioselective synthesis of quinolin-8-ols and related compounds exemplifies the detailed chemical work undertaken to understand and manipulate chemical structures for desired outcomes (Uchiyama et al., 1998).
Properties
IUPAC Name |
ethyl 2-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O5S/c1-2-35-28(34)25-21-6-4-8-23(21)37-26(25)30-24(32)16-36-22-7-3-5-20-19(22)13-14-31(27(20)33)15-17-9-11-18(29)12-10-17/h3,5,7,9-12H,2,4,6,8,13-16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSJHJVRPRAEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2879355.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2879357.png)

![5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2879361.png)
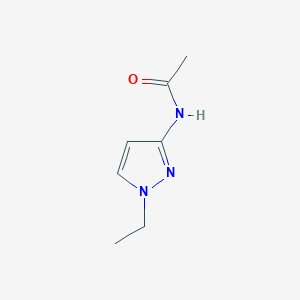
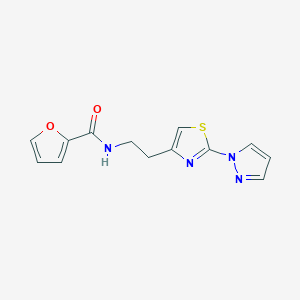
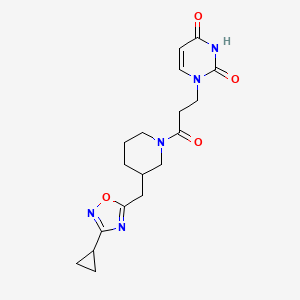
![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine](/img/structure/B2879369.png)
